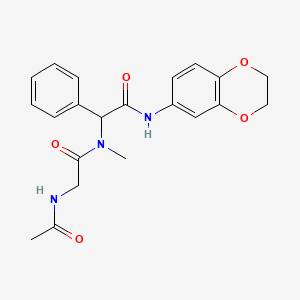
4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C({12})H({12})BrNS This compound features a bromine atom, a methyl group, and a thiophen-3-ylmethyl group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline typically involves multi-step organic reactions. One common method includes:
Nitration: The starting material, 3-methyl aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group directs the bromination to the meta position relative to the methyl group.
Thiophen-3-ylmethylation: Finally, the thiophen-3-ylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination steps, and catalytic hydrogenation for the reduction step to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or thiophen-3-ylmethyl groups.
Substitution: The bromine atom can be substituted by other nucleophiles in a typical nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced thiophen-3-ylmethyl derivatives.
Substitution: Products with the bromine atom replaced by other functional groups.
科学研究应用
4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and thiophen-3-ylmethyl groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in cell signaling or metabolism.
相似化合物的比较
Similar Compounds
4-Bromo-3-methylaniline: Similar structure but lacks the thiophen-3-ylmethyl group.
3-Bromo-4-methylaniline: Positional isomer with different substitution pattern.
4-Bromo-3-methyl-N-(phenylmethyl)aniline: Similar but with a phenylmethyl group instead of thiophen-3-ylmethyl.
Uniqueness
4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of the thiophen-3-ylmethyl group, which can impart distinct electronic and steric properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H12BrNS |
|---|---|
分子量 |
282.20 g/mol |
IUPAC 名称 |
4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-6-11(2-3-12(9)13)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
InChI 键 |
NYCDLWWGNWFVIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NCC2=CSC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)


![N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide](/img/structure/B12094560.png)
![2-[[2-[[5-[Acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)](/img/structure/B12094567.png)

![Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester](/img/structure/B12094576.png)
![7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12094581.png)



